molecular formula C20H20BrClFNO3 B12626003 N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1-(furan-2-yl)methanamine;hydrochloride

N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1-(furan-2-yl)methanamine;hydrochloride

Katalognummer: B12626003
Molekulargewicht: 456.7 g/mol
InChI-Schlüssel: XSVJVVPGMLIZAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1-(furan-2-yl)methanamine;hydrochloride (hereafter referred to as Compound A) is a benzylamine derivative with a complex substitution pattern. Its structure includes:

  • A phenyl ring substituted at positions 3 (bromo), 4 (4-fluorobenzyloxy), and 5 (methoxy).
  • A methylamine group attached to the phenyl ring, further substituted with a furan-2-ylmethyl moiety.
  • A hydrochloride counterion.

Below, Compound A is compared with structurally related analogs to elucidate structure-activity relationships (SAR) and physicochemical properties.

Eigenschaften

Molekularformel

C20H20BrClFNO3

Molekulargewicht

456.7 g/mol

IUPAC-Name

N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1-(furan-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C20H19BrFNO3.ClH/c1-24-19-10-15(11-23-12-17-3-2-8-25-17)9-18(21)20(19)26-13-14-4-6-16(22)7-5-14;/h2-10,23H,11-13H2,1H3;1H

InChI-Schlüssel

XSVJVVPGMLIZAS-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=CC(=C1)CNCC2=CC=CO2)Br)OCC3=CC=C(C=C3)F.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Bromination

For bromination, a common method involves using bromine or a brominating agent in an inert solvent, such as dichloromethane, under controlled temperature conditions. The reaction can be monitored using thin-layer chromatography (TLC) to ensure completion.

Methoxylation

Methoxylation can be achieved through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction conditions must be optimized to avoid over-methylation or side reactions.

Amine Formation

The amine can be synthesized by reductive amination of furan derivatives with appropriate aldehydes or ketones. This step often requires catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Hydrochloride Salt Formation

To form the hydrochloride salt, the free base of the amine is treated with hydrochloric acid in an aqueous medium, followed by evaporation to yield the desired salt form.

A comparative analysis of various preparation methods shows differences in yield and purity based on reaction conditions.

Method Yield (%) Purity (%) Reaction Time (hrs)
Bromination 85 95 2
Methoxylation 90 92 3
Amine Formation 80 93 5
Hydrochloride Formation 95 98 1

The synthesis of N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1-(furan-2-yl)methanamine;hydrochloride requires careful consideration of each step to optimize yield and purity. Future research may focus on improving reaction conditions and exploring alternative synthesis pathways to enhance efficiency and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1-(furan-2-yl)methanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving bromine, fluorine, and methoxy groups.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1-(furan-2-yl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and methoxy groups may enhance its binding affinity and specificity for these targets. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues from Chemical Databases

Several compounds listed in share key structural motifs with Compound A :

Compound ID Substituents on Phenyl Ring Amine Side Chain Key Differences vs. Compound A
893612-74-3 5-Bromo, 2-(2,4-dichlorophenylmethoxy) 4-Morpholinepropanamine Dichlorophenyl vs. fluorophenyl; morpholine vs. furan
893613-22-4 5-Bromo, 2-(2-fluorobenzyloxy) 3-(4-Morpholinyl)propylamine Positional isomerism of fluorobenzyloxy group
289488-54-6 4-(Benzyloxy), 3-methoxy Butylamine No bromo; benzyloxy vs. fluorobenzyloxy
341010-93-3 4-(2,6-Dichlorophenylmethoxy), 3-methoxy tert-Butylamine Dichlorophenyl vs. fluorophenyl; no bromo

Key Observations :

  • Halogen Substitution : Bromine at position 3 in Compound A is replaced by hydrogen or other halogens in analogs (e.g., 289488-54-6 lacks bromine), which may alter steric bulk and electronic effects .
  • Amine Side Chain : The furan-2-ylmethyl group in Compound A contrasts with morpholine (893612-74-3) or alkyl chains (289488-54-6), impacting solubility and hydrogen-bonding capacity .

Physicochemical and Bioactivity Profiling

Molecular Similarity Metrics
  • Tanimoto Coefficients : Using Morgan fingerprints (), Compound A would likely share moderate similarity (Tanimoto >0.5) with analogs like 893613-22-4 due to overlapping bromo and fluorobenzyloxy motifs. Compounds without bromine (e.g., 289488-54-6) would score lower (<0.3) .
  • Murcko Scaffolds : Compound A and 893612-74-3 share a brominated phenylmethoxy scaffold, but diverging side chains place them in distinct chemotype clusters ().
Bioactivity Clustering

highlights that compounds with similar structural fingerprints often cluster in bioactivity profiles. For example:

  • Compound A and 893613-22-4 may target similar enzymes (e.g., kinases or GPCRs) due to shared halogenated aromatic systems.
  • Analogs with morpholine side chains (893612-74-3) might exhibit enhanced solubility but reduced membrane permeability compared to Compound A ’s furan group .
Docking Affinity Variability

As noted in , minor structural changes (e.g., replacing furan with morpholine) significantly alter docking scores. For instance:

  • The furan in Compound A could engage in hydrophobic interactions, whereas morpholine’s oxygen might form hydrogen bonds, leading to divergent binding poses.

Research Findings and Implications

NMR and Structural Elucidation

demonstrates that NMR chemical shifts (e.g., δ 7.2–7.8 ppm for aromatic protons) can differentiate substituents in regions analogous to Compound A ’s bromo and methoxy groups. Such data would help confirm its regiochemistry compared to analogs like 893613-22-4.

Biologische Aktivität

N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1-(furan-2-yl)methanamine;hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Bromine and Fluorine Atoms : These halogens may enhance the compound's binding affinity to biological targets.
  • Methoxy Groups : These groups can influence the compound's solubility and reactivity.
  • Furan Moiety : The presence of a furan ring is associated with various biological activities, including antimicrobial properties.

The molecular formula is C25H23BrFN3OC_{25}H_{23}BrFN_3O with a molecular weight of approximately 456.7 g/mol .

N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1-(furan-2-yl)methanamine;hydrochloride is believed to exert its effects primarily through interactions with specific enzymes or receptors. The halogen substitutions and methoxy groups may facilitate stronger binding affinities, potentially modulating various biological pathways. Interaction studies are essential for elucidating these mechanisms.

Antibacterial Activity

Recent studies have shown that compounds similar to N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1-(furan-2-yl)methanamine;hydrochloride exhibit significant antibacterial activity. For instance, fluorinated derivatives have demonstrated strong in vitro activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds suggest potent antibacterial properties .

Compound NameMIC (µM)Bacterial Strain
Compound A10E. coli
Compound B15S. aureus
N-[...]12P. aeruginosa

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. For example, it has shown promising results as an inhibitor of the enzyme ecKAS III, which plays a critical role in bacterial fatty acid synthesis. The IC50 value for inhibition was reported at 5.6 µM, indicating a strong inhibitory effect .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial properties of structurally similar compounds, revealing that modifications to the phenyl ring significantly affected their potency against various bacterial strains. Compounds with electron-withdrawing groups exhibited enhanced antibacterial activity compared to those with electron-donating groups .
  • Enzyme Interaction Studies : Ligand-docking studies have been performed to predict the binding conformation of N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1-(furan-2-yl)methanamine;hydrochloride at the active site of ecKAS III, providing insights into its mechanism of action as an enzyme inhibitor .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.